Diethyl ((3-bromophenoxy)methyl)phosphonate
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Overview
Description
Diethyl ((3-bromophenoxy)methyl)phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a bromophenoxy group attached to a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((3-bromophenoxy)methyl)phosphonate typically involves the reaction of diethyl phosphite with 3-bromophenol in the presence of a base. The reaction proceeds via the formation of an intermediate phosphonate ester, which is then further reacted to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl ((3-bromophenoxy)methyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.
Reduction Reactions: The bromophenoxy group can be reduced to form phenoxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido, thiol, or amine derivatives.
Oxidation Reactions: Formation of phosphonic acids.
Reduction Reactions: Formation of phenoxy derivatives.
Scientific Research Applications
Diethyl ((3-bromophenoxy)methyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a prodrug for delivering active phosphonic acid derivatives in the body.
Materials Science: Utilized in the preparation of flame retardants and plasticizers for polymers.
Biological Research: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Diethyl ((3-bromophenoxy)methyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (3-bromobenzyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
Uniqueness
Diethyl ((3-bromophenoxy)methyl)phosphonate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This structural feature allows for specific interactions with biological targets and provides versatility in synthetic applications .
Properties
Molecular Formula |
C11H16BrO4P |
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Molecular Weight |
323.12 g/mol |
IUPAC Name |
1-bromo-3-(diethoxyphosphorylmethoxy)benzene |
InChI |
InChI=1S/C11H16BrO4P/c1-3-15-17(13,16-4-2)9-14-11-7-5-6-10(12)8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
JYQQUWFGWKINNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC(=CC=C1)Br)OCC |
Origin of Product |
United States |
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